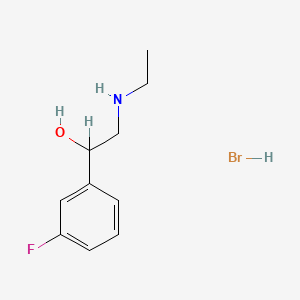
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H9FO2S. It is a substituted benzaldehyde, characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene.
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes, which may include halogenation, methylation, and oxidation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products
The major products formed from these reactions include:
Carboxylic acids: From oxidation of the aldehyde group.
Alcohols: From reduction of the aldehyde group.
Substituted benzaldehydes: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.
Agrochemicals: It is used in the development of new pesticides and herbicides.
Material Science: It is used in the synthesis of functional materials for applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity .
Comparación Con Compuestos Similares
2-Fluoro-5-methoxy-3-(methylthio)benzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-5-methoxybenzaldehyde: Lacks the methylthio group, making it less reactive in certain nucleophilic substitution reactions.
2-Fluoro-3-methoxy-5-(methylthio)benzaldehyde: Has a different substitution pattern, which can affect its reactivity and applications.
2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde: Another isomer with a different substitution pattern, leading to variations in its chemical properties and uses.
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
Propiedades
Fórmula molecular |
C9H9FO2S |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2-fluoro-5-methoxy-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2S/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3 |
Clave InChI |
RVUNYAXPJPTJDW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)SC)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14760294.png)


![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)

![1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14760333.png)



![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)


